![molecular formula C21H23N3O2S B2512843 2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 483310-74-3](/img/structure/B2512843.png)

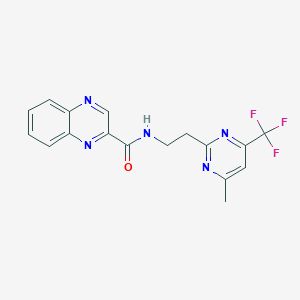

2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

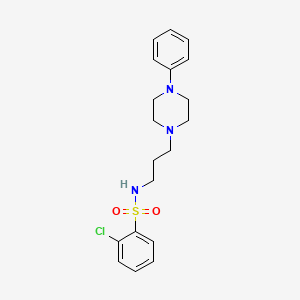

The molecular structure of this compound is complex and includes a furan ring, an imidazole ring, and a piperidine ring. The presence of these rings allows for a variety of chemical reactions and gives the compound its unique properties.Chemical Reactions Analysis

The compound undergoes various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions are facilitated by the presence of the furan, imidazole, and piperidine rings in the compound .Applications De Recherche Scientifique

Chemical Inhibitors and Drug Metabolism

Furan derivatives, as part of chemical inhibitors, play a crucial role in drug metabolism and the modulation of cytochrome P450 isoforms, which are essential for predicting drug-drug interactions (Khojasteh et al., 2011). These findings emphasize the importance of understanding the interactions between such compounds and metabolic enzymes to ensure drug safety and efficacy.

DNA Interaction and Drug Design

Compounds with furan and imidazole groups have been explored for their ability to interact with DNA, particularly through minor groove binding, which is significant for rational drug design. This interaction mechanism is pivotal in developing drugs with specific activities, such as antiviral or antimicrobial agents (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Synthesis

Functional chemical groups including furan and imidazole are identified as leads for synthesizing compounds with potential CNS activity. This approach addresses the rising need for novel therapeutics to manage CNS disorders, underscoring the versatility of these functional groups in medicinal chemistry (Saganuwan, 2017).

Food Safety and Furan Derivatives

The presence and mitigation of furan and its derivatives in food products, due to their potential health risks, is an area of ongoing research. Studies focus on understanding the formation pathways of furans during food processing and exploring strategies to minimize their presence, thereby ensuring food safety (Zhang & Zhang, 2022).

Mécanisme D'action

Target of Action

Similar compounds have been known to target histamine h2 receptors .

Mode of Action

Based on the similarity to other compounds, it may act by preventing the secretion of gastric acid .

Biochemical Pathways

Similar compounds have been known to affect the gastric acid secretion pathway .

Result of Action

Similar compounds have been known to reduce gastric acid secretion .

Action Environment

Similar compounds have been known to be stable under normal environmental conditions .

Propriétés

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c25-20(23-11-5-2-6-12-23)16-27-21-22-14-19(17-8-3-1-4-9-17)24(21)15-18-10-7-13-26-18/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHFCWHIDCRQGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2512760.png)

![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)

![2-benzyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2512773.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2512774.png)

![1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512778.png)

![Ethyl 6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2512783.png)